

Guanfu Base G (CAS No. 78969-72-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Guanfu base G

Cat. No.: B15584568

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Guanfu base G** (GFG), a diterpenoid alkaloid with significant antiarrhythmic potential. The information compiled herein, including its synthesis, purification, analytical characterization, and known pharmacological effects, serves as a crucial resource for professionals engaged in the research and development of this compound. Due to the limited publicly available data on the specific cellular and molecular mechanisms of **Guanfu base G**, this guide also incorporates methodologies and insights from its well-characterized analogue, Guanfu base A (GFA), to propose avenues for future investigation.

Introduction to Guanfu Base G

Guanfu base G is a C20-diterpenoid alkaloid naturally found in the tuberous roots of *Aconitum coreanum*.^[1] It is an ester of Guanfu alcohol-amine (GFAA) and has garnered scientific interest primarily for its significant antiarrhythmic activity.^{[1][2]} Structurally, it is related to other Guanfu bases, such as Guanfu base A, with differences in their acetyl groups.^[1] Despite its identification and commercial availability, comprehensive data on its molecular targets and binding affinities remain sparse.^[3] However, its inhibitory effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel has been established.^[4]

Physicochemical and Analytical Data

Precise physicochemical data for **Guanfu base G** is not extensively detailed in the public domain. However, analytical methods for its characterization and quantification have been established.

Table 1: Analytical Methods for **Guanfu Base G**

Parameter	Method	Details
Mass Spectrometry	ESI+	Precursor Ion (m/z): 472.26 Product Ion (m/z): 310.03[1]
Chromatography	HPLC	Column: Shimadzu C18 (150 × 2.0 mm, 5 µm) Mobile Phase: 0.2% acetic acid–acetonitrile (30:70, v/v)[1]
Spectroscopy	NMR	The structure of semi-synthesized GFG has been confirmed by ¹ H NMR and ¹³ C NMR analysis.[1][2]

Synthesis and Isolation

Guanfu base G can be obtained through semi-synthesis or by isolation from its natural source.

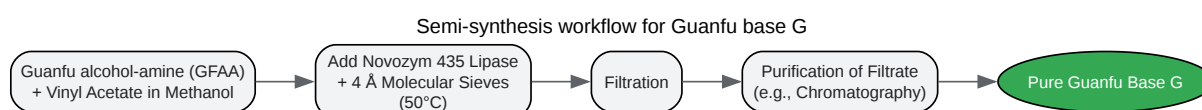
A highly regioselective enzymatic method has been developed for the synthesis of **Guanfu base G** from Guanfu alcohol-amine (GFAA).[1][2] This approach utilizes the lipase Novozym 435 for the acylation of GFAA with vinyl acetate.[2]

Experimental Protocol: Semi-Synthesis[1][2]

- **Reaction Setup:** In a suitable vessel, dissolve Guanfu alcohol-amine (GFAA) in anhydrous methanol to a concentration of 6 µmol/mL.
- **Reagent Addition:** Add vinyl acetate to the solution at a 10:1 molar ratio relative to GFAA.

- Catalyst and Drying Agent: Add Novozym 435 lipase to a final concentration of 2 mg/mL and 4 Å molecular sieves to a concentration of 40 mg/mL.
- Incubation: Maintain the reaction at 50 °C.
- Monitoring: Monitor the progress of the reaction using a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Upon completion, remove the enzyme and molecular sieves by filtration.
- Purification: The resulting filtrate containing **Guanfu base G** can be further purified using chromatographic techniques.

Under optimized conditions, this method can achieve a maximum yield of 37.4%.^[2]



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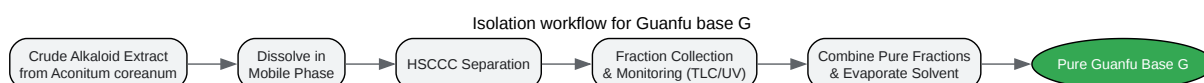
*Semi-synthesis workflow for **Guanfu base G**.*

Guanfu base G can be efficiently isolated from the crude alkaloid extract of Aconitum coreanum roots using High-Speed Counter-Current Chromatography (HSCCC).^[1]

Experimental Protocol: HSCCC Isolation^[1]

- Solvent System Preparation: Prepare a two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and 0.2 M HCl in the appropriate volume ratio.
- Equilibration: Equilibrate the HSCCC column with the stationary phase of the solvent system.
- Sample Preparation: Dissolve the crude alkaloid extract in a suitable volume of the mobile phase.

- **Injection and Separation:** Inject the sample into the HSCCC system and perform the separation according to the instrument's optimized operating parameters.
- **Fraction Collection:** Collect fractions and monitor the effluent for the presence of **Guanfu base G** using an appropriate detection method (e.g., UV or TLC).
- **Final Step:** Combine the fractions containing pure **Guanfu base G** and remove the solvent to yield the purified compound.



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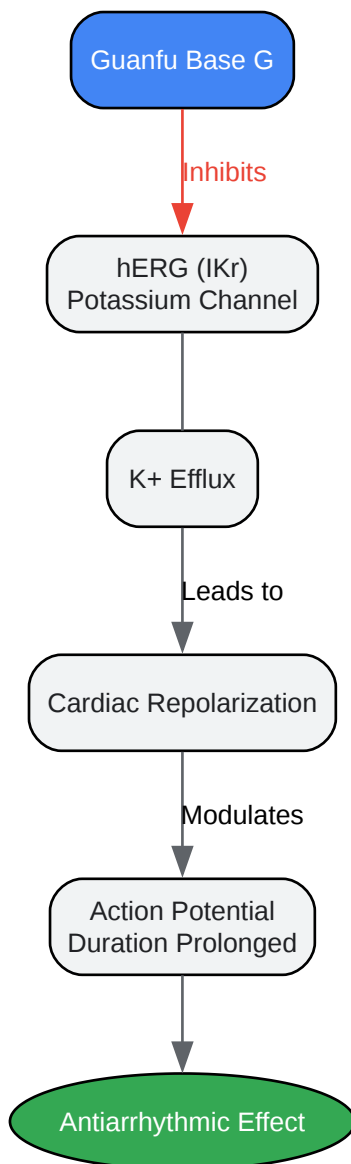
*Isolation and purification workflow for **Guanfu base G**.*

Pharmacology and Mechanism of Action

The primary pharmacological activity of **Guanfu base G** is its antiarrhythmic effect.[1]

Guanfu base G is an inhibitor of the hERG potassium ion channel, with a reported half-maximal inhibitory concentration (IC₅₀) of 17.9 μ M.[4] The hERG channel is critical for cardiac repolarization, and its inhibition is a key mechanism for many antiarrhythmic drugs.[3] GFG suppresses the hERG channel current in a manner that is dependent on concentration, voltage, and time. It does not affect the inactivation curve but causes a negative shift in the activation curve and accelerates channel inactivation.[4]

Simplified signaling of hERG channel inhibition by Guanfu base G

[Click to download full resolution via product page](#)*Simplified signaling of hERG channel inhibition by **Guanfu base G**.*

Due to the scarcity of mechanistic data for GFG, studies on its analogue, Guanfu base A (GFA), provide a valuable framework. GFA selectively inhibits the late sodium current (INa,L) over the peak transient current (INa,T), which is a crucial mechanism for its antiarrhythmic effects.[5][6] It is also a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[6][7]

Future research on **Guanfu base G** should include a comprehensive screening against a panel of ion channels (including various sodium and potassium channels) and metabolic enzymes to

fully elucidate its pharmacological profile and potential for drug-drug interactions.

Pharmacokinetics

A pharmacokinetic study in rats provides initial data on the disposition of **Guanfu base G**.

Table 2: Pharmacokinetic Parameters of **Guanfu Base G** in Rats[4]

Parameter	Value
Dose	5 mg/kg
Route of Administration	Intravenous (IV) injection
Elimination Half-life (T1/2)	4.16 hours
Metabolism	After 15 minutes, approximately 10% of GFG metabolizes to Guanfu base A in vivo.

These findings indicate that **Guanfu base G** has a reasonably appropriate elimination half-life in rats.[4]

Toxicology and Safety

A complete toxicology and safety profile for **Guanfu base G** is not available in the public literature. A comprehensive evaluation would require a standard battery of tests.[8]

Proposed Methodologies for Future Toxicological Studies:

- Acute Toxicity: Determination of the LD50 in a rodent model following a single dose administration to assess short-term toxicity.[8]
- Sub-chronic Toxicity: Repeated dose studies (e.g., 28 or 90 days) to evaluate potential adverse effects from longer-term exposure.[8]
- Genotoxicity:
 - Ames Test: To assess the potential for inducing mutations in bacterial strains.[8]

- Chromosomal Aberration Test: To examine effects on chromosome structure in cultured mammalian cells.[8]
- Micronucleus Test: To detect chromosomal damage in rodent bone marrow or peripheral blood cells.[8]

Conclusion

Guanfu base G is a promising antiarrhythmic alkaloid with a defined chemical structure and methods for its production. While its inhibitory action on the hERG channel is a key aspect of its activity, a significant knowledge gap exists regarding its broader pharmacological and toxicological profile. The experimental protocols and comparative data from its analogue, Guanfu base A, provided in this guide offer a solid foundation for researchers to conduct further investigations. Elucidating the detailed molecular mechanisms and completing a comprehensive safety assessment will be critical for the future development of **Guanfu base G** as a potential therapeutic agent.

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